molecular formula C28H29OP B8203836 (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole

Cat. No.: B8203836
M. Wt: 412.5 g/mol
InChI Key: AQQGXLPMISRSAO-NHQUYOMTSA-N
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Description

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole is a complex organic compound that features a unique structure combining anthracene, tert-butyl, and benzoxaphosphole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole has several scientific research applications:

Mechanism of Action

The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole apart is its specific combination of functional groups, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGXLPMISRSAO-NHQUYOMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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